[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride
Description
[1-(4-Amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride is a pyrrolidine-based compound featuring a hydroxymethyl group at the C2 position and a 4-amino-1-methylpyrazole-3-carbonyl substituent at the N1 position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
(4-amino-1-methylpyrazol-3-yl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-13-5-8(11)9(12-13)10(16)14-4-2-3-7(14)6-15;/h5,7,15H,2-4,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUDBPZIKNGSTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCCC2CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride, a compound with the CAS number 1803594-38-8, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant studies that highlight its efficacy as a therapeutic agent.
The compound's chemical formula is with a molecular weight of 260.72 g/mol. It is characterized by the following structural attributes:
| Property | Value |
|---|---|
| IUPAC Name | (4-amino-1-methyl-1H-pyrazol-3-yl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone hydrochloride |
| Molecular Weight | 260.72 g/mol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole moiety followed by the introduction of the pyrrolidine and hydroxymethyl groups. Detailed methodologies can be found in various synthetic chemistry literature focusing on similar compounds.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole and pyrrolidine exhibit significant anticancer properties. For instance, a study evaluating various 5-oxopyrrolidine derivatives demonstrated potent activity against A549 human lung adenocarcinoma cells. The cytotoxicity was assessed using an MTT assay, revealing that certain structural modifications enhanced anticancer efficacy significantly compared to standard treatments like cisplatin .
The following table summarizes some findings related to anticancer activity:
| Compound | Cell Line | Viability (%) at 100 µM | Reference |
|---|---|---|---|
| [1-(4-amino...)] | A549 | 78–86 | |
| Compound with 4-chlorophenyl | A549 | 64 | |
| Compound with 4-bromophenyl | A549 | 61 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant strains. In vitro tests showed varying degrees of activity against Gram-positive pathogens like Staphylococcus aureus, but limited efficacy against Gram-negative bacteria was observed .
A summary of antimicrobial activity findings is presented below:
| Pathogen | MIC (µg/mL) | Activity | Reference |
|---|---|---|---|
| Staphylococcus aureus | <64 | Active | |
| Klebsiella pneumoniae | >64 | No activity | |
| Escherichia coli | >64 | No activity |
Case Studies and Research Findings
Several case studies have highlighted the compound's potential in therapeutic applications:
- Anticancer Efficacy : A study involving structural modifications to enhance anticancer properties found that specific substitutions led to increased cytotoxicity in cancerous cells while maintaining lower toxicity in non-cancerous cells .
- Resistance Mechanisms : Research into resistance mechanisms illustrated that certain derivatives could circumvent common resistance pathways seen in bacterial infections, making them promising candidates for further development .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- The target compound’s 4-amino-1-methylpyrazole group distinguishes it from sulfonamide () or diphenyl () analogs, offering unique hydrogen-bonding capabilities and electronic effects.
- Compared to the fused pyrazolo-pyridine system in , the target’s pyrrolidine-pyrazole linkage provides conformational flexibility, which may influence binding kinetics in biological targets .
Physicochemical Properties
- Solubility: The hydrochloride salt and polar groups (-OH, -NH₂) enhance aqueous solubility relative to lipophilic analogs like 1,2-diphenyl(pyrrolidin-2-yl)methanol .
- logP : Estimated logP values (calculated using fragment-based methods) suggest the target compound is less hydrophobic (logP ~0.5) compared to diphenyl derivatives (logP ~3.5) .
- Stability: The azide group in ’s compound is thermally unstable, whereas the target’s amide and amino groups likely improve stability under physiological conditions .
Analytical Characterization
- NMR/IR : The target’s hydroxymethyl group would show a broad O-H stretch (~3200 cm⁻¹) in IR, while the pyrazole carbonyl (C=O) appears near 1680 cm⁻¹. In ¹H NMR, the pyrrolidine protons resonate between 1.5–3.5 ppm, consistent with ’s sulfonamide analogs .
- Mass Spectrometry: HRMS would confirm the molecular ion ([M+H]⁺) at m/z 295.75, analogous to ’s compounds (e.g., m/z 536.4 for a chromenone derivative) .
Preparation Methods
Synthesis of Pyrazole Carbonyl Intermediate
Pyrazole derivatives with amino and methyl substituents are synthesized via cyclization of pyrazole carbohydrazides with substituted methylene malononitriles under reflux in pyridine. This cyclocondensation proceeds smoothly, yielding multi-substituted pyrazole derivatives in high yields (up to 75%) after purification by preparative TLC and recrystallization.
Typical reaction conditions involve refluxing the carbohydrazide (e.g., 5-amino-4-cyano-1H-pyrazole-1-carbohydrazide) with substituted methylene malononitriles in dry pyridine for 8–10 hours, followed by neutralization and isolation of the product.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Pyrazole carbohydrazide + substituted methylene malononitrile, reflux in pyridine (8-10 h) | Formation of multi-substituted pyrazole carbonyl derivatives | 75 |
| 2 | Neutralization with HCl, purification by TLC | Pure pyrazole carbonyl compound | - |
Coupling with Pyrrolidin-2-yl Methanol
The pyrazole carbonyl intermediate is coupled with pyrrolidin-2-yl methanol derivatives to form the target amide linkage. This step often uses activating agents or coupling reagents under controlled temperature conditions to ensure high conversion.
The pyrrolidine moiety can be introduced as a protected or free amine, and the methanol group is preserved or introduced via selective reduction or substitution reactions.
Formation of Hydrochloride Salt
The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid under controlled temperature (typically 0–5°C to room temperature) to precipitate the hydrochloride salt.
The solid is filtered, washed with cold solvents (e.g., toluene or ethanol), and dried under reduced pressure at moderate temperatures (40–50°C) for 15–20 hours to obtain the pure hydrochloride salt.
| Step | Conditions | Notes | Yield (%) |
|---|---|---|---|
| 1 | Treatment with HCl at 0–5°C | Salt formation and precipitation | High |
| 2 | Washing with cold toluene/ethanol | Removal of impurities | - |
| 3 | Drying under reduced pressure at 40–50°C | Obtaining pure hydrochloride salt | - |
Detailed Example from Related Pyrazole Derivative Synthesis
Although direct literature on [1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride is limited, closely related pyrazole derivatives have been prepared via the following procedure, which can be adapted:
Organic layers containing the pyrazole intermediate are washed with aqueous sodium chloride and bicarbonate solutions at elevated temperatures (~50–55°C) to remove impurities.
Concentration under atmospheric or reduced pressure at 50–110°C is performed to obtain a concentrated solution.
Glacial acetic acid is added slowly at 50–55°C, followed by stirring and cooling steps to promote crystallization.
The solid is filtered, washed with cold solvents, and dried to yield the intermediate.
Final salt formation involves addition of hydrobromic or hydrochloric acid at 70–75°C, stirring for 2–3 hours, and cooling to precipitate the salt.
Purification includes recrystallization from ethanol-water mixtures with controlled cooling to obtain high purity salts with yields around 90%.
Summary Table of Preparation Conditions and Yields
| Preparation Stage | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole carbohydrazide synthesis | Hydrazine monohydrate in ethanol, reflux | Reflux (~78) | 3 hours | High | Intermediate for pyrazole core |
| Cyclocondensation | Pyrazole carbohydrazide + substituted methylene malononitrile in pyridine | Reflux | 8–10 hours | 75 | Formation of pyrazole carbonyl |
| Organic layer washing | Sodium chloride and bicarbonate aqueous washes | 50–55 | 10–15 minutes | - | Purification step |
| Concentration | Atmospheric/reduced pressure evaporation | 50–110 | Until volume reduced | - | Concentration of solution |
| Acid addition and crystallization | Glacial acetic acid addition, stirring, cooling | 0–55 | 1–3 hours | - | Crystallization of intermediate |
| Salt formation | Addition of HCl or HBr, stirring | 0–75 | 2–3 hours | 90 | Formation of hydrochloride salt |
| Drying and purification | Washing with toluene/ethanol, drying under vacuum | 40–50 | 15–20 hours | - | Final purification |
Research Findings and Optimization Notes
The use of dry pyridine as solvent and controlled reflux times are critical for high yields in pyrazole carbonyl formation.
Washing with aqueous sodium bicarbonate and sodium chloride solutions at elevated temperatures effectively removes acidic and basic impurities, improving product purity.
Controlled cooling rates during crystallization and salt formation stages influence the crystal size and purity of the hydrochloride salt.
Drying under reduced pressure at moderate temperatures preserves the integrity of the hydrochloride salt without decomposition.
Q & A
Basic: What are the standard synthetic routes for preparing [1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride?
Methodological Answer:
The compound is typically synthesized via a multi-step process involving:
Coupling Reactions : A pyrazole-carboxylic acid derivative is reacted with a pyrrolidine-methanol precursor using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or dichloromethane) .
Hydrochloride Salt Formation : The free base is treated with HCl gas or concentrated hydrochloric acid in a polar solvent (e.g., ethanol) to form the hydrochloride salt.
Purification : Recrystallization from methanol or ethanol is commonly employed to achieve high purity (>95%) .
Key Considerations : Monitor reaction progress via TLC or HPLC, and confirm the absence of unreacted starting materials.
Basic: How is the structural identity of this compound confirmed in academic research?
Methodological Answer:
Structural confirmation involves:
X-ray Crystallography : Resolve the crystal structure to determine bond angles, dihedral angles (e.g., pyrazole-pyrrolidine torsion angles), and hydrogen-bonding patterns .
Spectroscopic Analysis :
- NMR : Compare - and -NMR shifts to theoretical predictions (e.g., pyrazole C-3 carbonyl at ~165 ppm, pyrrolidine methanol protons at ~3.5–4.0 ppm) .
- HRMS : Validate molecular ion peaks ([M+H]) with <2 ppm mass error .
Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced: How can researchers optimize reaction yields for analogs with modified pyrazole substituents?
Methodological Answer:
Yield optimization requires systematic parameter screening:
Solvent Effects : Test polar aprotic solvents (e.g., DMF, DMSO) for coupling steps, as they enhance reagent solubility .
Temperature Control : For hygroscopic intermediates, use inert atmospheres (N/Ar) and low temperatures (0–5°C) during acid-sensitive steps .
Catalyst Screening : Evaluate Pd-based catalysts (e.g., Pd/C) for hydrogenation steps or Lewis acids (e.g., ZnCl) for cyclization reactions .
Workflow Example :
- Step 1 : React 4-amino-1-methylpyrazole-3-carboxylic acid with pyrrolidinemethanol in DMF/EDC (yield: 65–70%).
- Step 2 : Introduce HCl in ethanol at 0°C to precipitate the hydrochloride salt (yield improvement: 15–20% via slow crystallization) .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
Contradictions in activity data (e.g., IC variability) may arise from:
Purity Variability : Validate compound purity (>98%) via HPLC and LC-MS to exclude degradation products .
Solubility Differences : Use standardized DMSO stock solutions (e.g., 10 mM in PBS with 0.1% Tween-80) for in vitro assays .
Target Selectivity Profiling : Perform kinase panel screens to identify off-target effects that may skew activity readings .
Case Study : If a study reports conflicting cytotoxicity results, re-test the compound under controlled oxygen levels (5% CO) to rule out oxidative degradation .
Advanced: What strategies are effective for designing analogs with improved metabolic stability?
Methodological Answer:
Analog design should focus on:
Pyrazole Modifications :
- Replace the 4-amino group with electron-withdrawing substituents (e.g., trifluoromethyl) to reduce oxidative metabolism .
- Introduce methyl groups at the 1-position to sterically hinder CYP450-mediated oxidation .
Pyrrolidine Adjustments :
- Substitute the methanol group with a fluorine atom to enhance lipophilicity and reduce glucuronidation .
In Silico Tools :
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes upon substitution .
- Perform ADMET predictions (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetic profiles .
Advanced: How can researchers resolve conflicting crystallographic data on dihedral angles in related compounds?
Methodological Answer:
Discrepancies in dihedral angles (e.g., pyrazole-pyrrolidine torsion) may arise from:
Crystal Packing Effects : Compare multiple crystal structures (e.g., Cambridge Structural Database) to identify common conformational trends .
Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental angles .
Temperature-Dependent Studies : Collect X-ray data at 100 K and 298 K to assess thermal motion impact on angle deviations .
Basic: What analytical techniques are critical for assessing compound stability under storage conditions?
Methodological Answer:
Stability assessment requires:
Forced Degradation Studies :
- Expose the compound to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days .
HPLC Monitoring : Track degradation products using a C18 column and mobile phase (acetonitrile/0.1% formic acid) .
Karl Fischer Titration : Measure water content (<0.5% w/w) to confirm hygroscopicity control .
Advanced: How can researchers mitigate challenges in isolating polar intermediates during synthesis?
Methodological Answer:
For polar intermediates (e.g., free-base pyrrolidine-methanol derivatives):
Chromatography : Use reverse-phase flash chromatography (C18 silica, methanol/water gradients) .
Salting-Out Extraction : Add ammonium sulfate to aqueous layers to improve partition coefficients .
Lyophilization : Freeze-dry aqueous fractions to recover hygroscopic solids without thermal decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
